molecular formula C8H12N2O2S B603181 Methyl 2-amino-5-propylthiazole-4-carboxylate CAS No. 649736-98-1

Methyl 2-amino-5-propylthiazole-4-carboxylate

Cat. No.: B603181
CAS No.: 649736-98-1
M. Wt: 200.26g/mol
InChI Key: BFFWXWFBGVLSQT-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5-propylthiazole-4-carboxylate” is a chemical compound with the CAS Number: 649736-98-1. It has a molecular weight of 200.26 and its linear formula is C8H12N2O2S . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Physical and Chemical Properties Analysis

The compound has a flash point of 166.8 and a boiling point of 352.1±30.0C at 760 mmHg . The compound is soluble with a solubility of 0.895 mg/ml ; 0.00447 mol/l .

Mechanism of Action

While the specific mechanism of action for “Methyl 2-amino-5-propylthiazole-4-carboxylate” is not available, it’s worth noting that 2-aminothiazoles have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-3-4-5-6(7(11)12-2)10-8(9)13-5/h3-4H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFWXWFBGVLSQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666486
Record name Methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649736-98-1
Record name Methyl 2-amino-5-propyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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